molecular formula C27H24N4O2S B14136193 N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide CAS No. 893694-22-9

N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B14136193
CAS No.: 893694-22-9
M. Wt: 468.6 g/mol
InChI Key: CGZPQOVKQIDXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline with a thiophene derivative, followed by acylation with benzoyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Triethylamine, pyridine

    Solvents: Dichloromethane, tetrahydrofuran

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as dyes and polymers

Mechanism of Action

The mechanism of action of N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

CAS No.

893694-22-9

Molecular Formula

C27H24N4O2S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[1-[2-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-thiophen-2-ylethyl]benzamide

InChI

InChI=1S/C27H24N4O2S/c1-18-9-6-7-12-23(18)31-30-21-14-15-22(19(2)17-21)28-26(25(32)24-13-8-16-34-24)29-27(33)20-10-4-3-5-11-20/h3-17,26,28H,1-2H3,(H,29,33)

InChI Key

CGZPQOVKQIDXOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(C(=O)C3=CC=CS3)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.